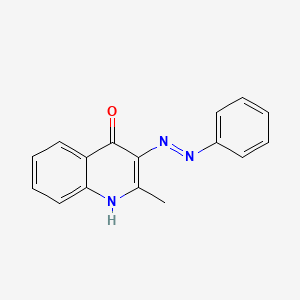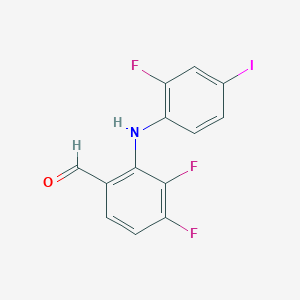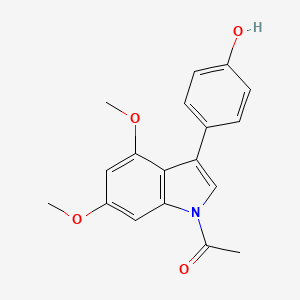![molecular formula C17H17BBrNO2 B14210183 Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide CAS No. 784146-24-3](/img/structure/B14210183.png)
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide is a chemical compound with the molecular formula C₁₇H₁₇BNO₂·Br. This compound is part of the quinolinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of boron in its structure makes it particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
化学反応の分析
Types of Reactions
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.
科学的研究の応用
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide involves its interaction with specific molecular targets and pathways. The boron atom in its structure plays a crucial role in its reactivity and interaction with other molecules. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules .
類似化合物との比較
Similar Compounds
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methoxy-, bromide: Similar in structure but with a methoxy group instead of a methyl group.
N-butyl-quinolinium bis(trifluoromethylsulfonyl)imide: A quinolinium-based ionic liquid with different anionic and cationic components.
Uniqueness
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in various chemical reactions and industrial applications.
特性
CAS番号 |
784146-24-3 |
|---|---|
分子式 |
C17H17BBrNO2 |
分子量 |
358.0 g/mol |
IUPAC名 |
[2-[(6-methylquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO2.BrH/c1-13-8-9-17-14(11-13)6-4-10-19(17)12-15-5-2-3-7-16(15)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChIキー |
FJNPOTBRPCBUMV-UHFFFAOYSA-M |
正規SMILES |
B(C1=CC=CC=C1C[N+]2=CC=CC3=C2C=CC(=C3)C)(O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14210109.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)

![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)
![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)
![3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal](/img/structure/B14210127.png)

![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)
![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)


![9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole](/img/structure/B14210165.png)
![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)
